N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is the benzodiazepine receptor (BZR) . The BZR plays a crucial role in the regulation of neurotransmission and the modulation of anxiety and other mood disorders.
Mode of Action
This compound interacts with its target, the BZR, by binding to it . This binding results in the modulation of the receptor’s activity, leading to changes in neurotransmission.
Biochemical Pathways
The interaction of this compound with the BZR affects the GABAergic pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects of this interaction include the modulation of neuronal excitability and the potential alleviation of anxiety and mood disorders.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of BZR activity and, consequently, the regulation of GABAergic neurotransmission . This can lead to changes in neuronal excitability and potentially contribute to the alleviation of symptoms associated with anxiety and mood disorders.
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c23-15-9-3-2-8-14(15)20(30)25-18-19(24)26-22(27-21(18)31)32-12-17(29)28-11-5-7-13-6-1-4-10-16(13)28/h1-4,6,8-10H,5,7,11-12H2,(H,25,30)(H3,24,26,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOIVWKTJOJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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